Gorlic acid

描述

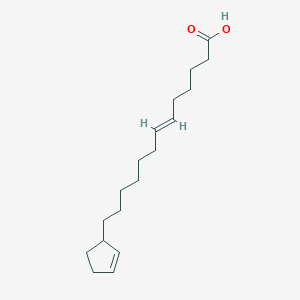

Gorlic acid, also known as 13-(2-cyclopenten-1-yl)-6-tridecenoic acid, is a monoenoic fatty acid with the molecular formula C₁₈H₃₀O₂. It is characterized by a unique structure that includes a cyclopentenyl ring and a cis-double bond at position 6. This compound is part of a broader class of fatty acids that are widespread in nature and have significant biological and industrial relevance .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of gorlic acid typically involves the use of cyclopentene and tridecenoic acid as starting materials. The process includes a series of reactions such as esterification, hydrogenation, and cyclization. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the cyclopentenyl ring and the cis-double bond .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources where it is found in minor quantities. Alternatively, large-scale synthesis can be achieved through chemical processes that optimize yield and purity. The industrial methods focus on cost-effectiveness and scalability, often employing continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions: Gorlic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s properties.

Substitution: The cyclopentenyl ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acids.

Substitution: Various substituted cyclopentenyl derivatives.

科学研究应用

Gorlic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of bio-resins and as a component in lubricants and surfactants

作用机制

The mechanism by which gorlic acid exerts its effects involves its interaction with cell membranes and enzymes. The cyclopentenyl ring and the cis-double bond play crucial roles in its biological activity. This compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. It also interacts with specific molecular targets, such as cyclooxygenase enzymes, to exert anti-inflammatory effects .

相似化合物的比较

Oleic Acid: A common monoenoic fatty acid with a cis-double bond at position 9.

Palmitoleic Acid: Another monoenoic fatty acid with a cis-double bond at position 9.

Erucic Acid: A long-chain monoenoic fatty acid with a cis-double bond at position 13

Comparison: Gorlic acid is unique due to its cyclopentenyl ring, which is not present in the other similar compounds. This structural feature imparts distinct chemical and biological properties, making this compound a valuable compound for specific applications in research and industry .

生物活性

Gorlic acid, a lesser-known fatty acid derived from garlic, has garnered attention for its diverse biological activities. This article explores the compound's physicochemical properties, biological effects, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by a cyclopropenoid ring structure, which is associated with various biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. Its unique molecular structure contributes to its potential efficacy in health-related applications.

This compound possesses several notable physicochemical properties that influence its biological activity:

- Molecular Formula : C₁₈H₃₄O₂

- Molecular Weight : 282.4 g/mol

- Melting Point : Variable depending on purity and isomeric form

- Solubility : Soluble in organic solvents; limited solubility in water

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

| Study | Findings |

|---|---|

| Liu et al. (1992) | Demonstrated that garlic extracts increase SOD levels in human lymphocytes. |

| Askari et al. (2021) | Found that garlic supplementation reduced malondialdehyde levels, indicating decreased lipid peroxidation. |

2. Anti-inflammatory Activity

This compound has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models .

| Research | Outcome |

|---|---|

| Quintero-Fabián et al. (2013) | Alliin treatment reduced IL-6 secretion from adipocytes. |

| Hodge et al. (2002) | Aged garlic extract decreased IL-12 production in mononuclear cells. |

3. Antimicrobial Effects

This compound demonstrates antimicrobial activity against various pathogens, including bacteria and fungi. Studies suggest its efficacy in disrupting microbial cell membranes and inhibiting growth.

| Pathogen | Effect of this compound |

|---|---|

| Candida albicans | Inhibited growth through membrane disruption . |

| Escherichia coli | Reduced viability via cell wall damage . |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving aged garlic extract demonstrated a significant reduction in blood pressure among hypertensive patients, attributed to the antioxidant and anti-inflammatory effects of its components, including this compound .

- Case Study 2 : In animal models, this compound supplementation led to improved glucose metabolism and reduced insulin resistance, suggesting potential benefits for managing diabetes .

属性

IUPAC Name |

(E)-13-cyclopent-2-en-1-yltridec-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h2,4,11,14,17H,1,3,5-10,12-13,15-16H2,(H,19,20)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADKGDBMULSEAC-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CCCCCCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C=C1)CCCCCC/C=C/CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-31-8 | |

| Record name | GORLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。